

An In-Depth Technical Guide to 2-Ethynyl-4-methoxypyridine

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Compound of Interest

Compound Name: 2-Ethynyl-4-methoxypyridine

CAS No.: 1211533-95-7

Cat. No.: B1457870

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Ethynyl-4-methoxypyridine**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document will delve into its chemical identity, physicochemical properties, a validated synthetic route, and its applications, with a particular focus on its role in drug discovery.

Introduction and Chemical Identity

2-Ethynyl-4-methoxypyridine (CAS Number: 1211533-95-7) is a substituted pyridine derivative characterized by an ethynyl group at the 2-position and a methoxy group at the 4-position.^{[1][2][3]} This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. The pyridine ring is a common scaffold in many biologically active compounds, and the presence of the methoxy and ethynyl groups provides strategic points for molecular modification and elaboration.^[4] The methoxy group, a prevalent substituent in many natural product-derived drugs, can favorably influence ligand-target

binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[5] The terminal alkyne functionality is particularly useful for undergoing a variety of chemical transformations, most notably carbon-carbon bond-forming reactions such as the Sonogashira coupling.[6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of **2-Ethynyl-4-methoxypyridine** is essential for its effective use in research and development.

Property	Value	Source
CAS Number	1211533-95-7	[1][2][3]
Molecular Formula	C ₈ H ₇ NO	
Molecular Weight	133.15 g/mol	
Appearance	(Not specified in available results)	
Boiling Point	(Not specified in available results)	
Melting Point	(Not specified in available results)	
Solubility	(Not specified in available results)	

Note: Experimental physical properties such as melting point, boiling point, and solubility are not readily available in the searched literature. These would typically be determined experimentally.

Spectroscopic data is critical for the verification of the synthesis and for the quality control of **2-Ethynyl-4-methoxypyridine**. While specific spectra for this compound are not provided in the search results, typical spectroscopic features can be predicted based on its structure.

Synthesis of 2-Ethynyl-4-methoxypyridine: A Validated Protocol

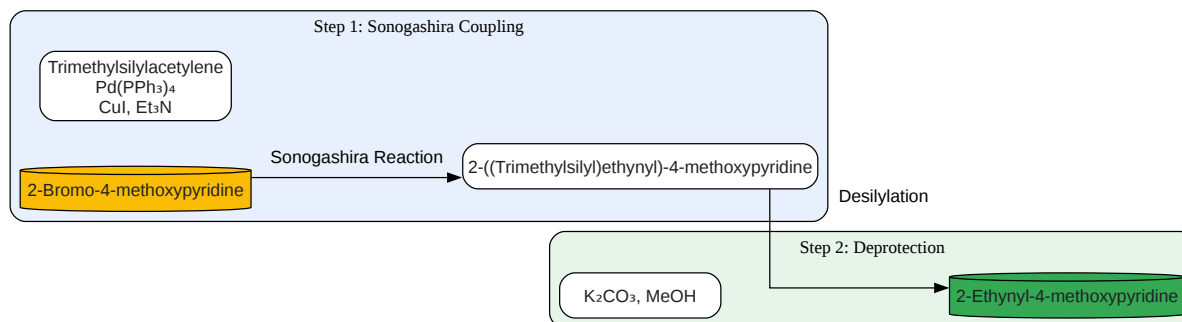
The most logical and widely employed method for the synthesis of 2-ethynylpyridines is the Sonogashira cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] In the case of **2-Ethynyl-4-methoxypyridine**, the synthesis would commence from a readily available 2-halo-4-methoxypyridine precursor, such as 2-bromo-4-methoxypyridine or 2-chloro-4-methoxypyridine.

Rationale for Synthetic Strategy

The Sonogashira coupling is a robust and versatile reaction that tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules like **2-Ethynyl-4-methoxypyridine**. The reaction proceeds under relatively mild conditions and typically gives high yields.[7] The use of a protected alkyne, such as trimethylsilylacetylene, is common to prevent the unwanted homocoupling of the terminal alkyne (Glaser coupling).[8] The silyl protecting group can then be easily removed under basic or fluoride-mediated conditions to yield the desired terminal alkyne.

Experimental Workflow

The following is a detailed, step-by-step methodology for the synthesis of **2-Ethynyl-4-methoxypyridine**, based on established Sonogashira coupling protocols for similar pyridine derivatives.



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Caption: Synthetic workflow for **2-Ethynyl-4-methoxypyridine**.

Step 1: Sonogashira Coupling of 2-Bromo-4-methoxypyridine with Trimethylsilylacetylene

- Materials:
 - 2-Bromo-4-methoxypyridine
 - Trimethylsilylacetylene
 - Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
 - Copper(I) iodide (CuI)
 - Triethylamine (Et₃N), anhydrous
 - Toluene or DMF, anhydrous
- Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-methoxypyridine (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

b. Add anhydrous toluene or DMF to dissolve the solids. c. Add anhydrous triethylamine (2.0-3.0 eq) to the mixture. d. To the stirred solution, add trimethylsilylacetylene (1.2-1.5 eq) dropwise. e. Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). f. Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). g. Filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts. h. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. i. Concentrate the organic layer under reduced pressure to obtain the crude 2-((trimethylsilyl)ethynyl)-4-methoxypyridine. This intermediate can be purified by column chromatography on silica gel if necessary.

Step 2: Deprotection of the Trimethylsilyl Group

- Materials:
 - Crude 2-((trimethylsilyl)ethynyl)-4-methoxypyridine
 - Potassium carbonate (K_2CO_3) or Tetrabutylammonium fluoride (TBAF)
 - Methanol (MeOH) or Tetrahydrofuran (THF)
- Procedure: a. Dissolve the crude 2-((trimethylsilyl)ethynyl)-4-methoxypyridine in methanol. b. Add potassium carbonate (2.0-3.0 eq) to the solution. c. Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed. d. Once the reaction is complete, remove the methanol under reduced pressure. e. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). f. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. g. Concentrate the solvent under reduced pressure to yield the final product, **2-Ethynyl-4-methoxypyridine**. h. The product can be further purified by column chromatography or recrystallization if required.

Applications in Drug Discovery and Medicinal Chemistry

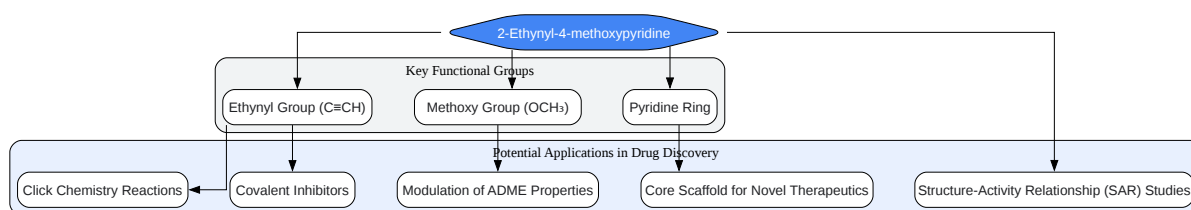
The structural motifs present in **2-Ethynyl-4-methoxypyridine** make it a highly attractive building block for the synthesis of novel therapeutic agents. Pyridine and its derivatives are

integral components of numerous approved drugs, exhibiting a wide range of biological activities.[9]

The ethynyl group serves as a versatile handle for introducing molecular diversity. It can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole rings, which are themselves important pharmacophores. Furthermore, the alkyne can be hydrogenated to form either a cis- or trans-alkene, or a saturated ethyl linker, providing access to a variety of molecular geometries. The terminal alkyne can also act as a key pharmacophore, for instance, by forming covalent bonds with target proteins.[10]

The 4-methoxy group can enhance the metabolic stability of a molecule and improve its pharmacokinetic profile.[5] It can also participate in hydrogen bonding interactions with biological targets. The strategic placement of the methoxy and ethynyl groups on the pyridine scaffold allows for the fine-tuning of the electronic and steric properties of derivative compounds, which is crucial for optimizing drug-target interactions.

The methoxypyridine motif has been successfully incorporated into gamma-secretase modulators for the potential treatment of Alzheimer's disease, demonstrating improved activity and properties such as solubility.[9] This highlights the potential of methoxypyridine-containing compounds in addressing challenging therapeutic targets.



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Sources

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